Home > Products > Screening Compounds P12006 > Tridolgosir hydrochloride
Tridolgosir hydrochloride - 214462-68-7

Tridolgosir hydrochloride

Catalog Number: EVT-385029
CAS Number: 214462-68-7
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tridolgosir Hydrochloride is an orally-active synthetic hydrochloride salt form of swainsonine, an inhibitor of Golgi alpha-mannosidase II. Tridolgosir inhibits formation of carbohydrate structures affecting cell-cell adhesion, resulting in decreases in tumor growth or metastasis. This agent also stimulates the immune system. (NCI04)
Source

Tridolgosir hydrochloride is primarily sourced from Swainsona canescens, a plant known for producing this alkaloid as a secondary metabolite. Additionally, swainsonine has been isolated from certain fungi such as Rhizoctonia leguminicola and Agaricus bisporus, which also contribute to its biosynthesis .

Classification

Tridolgosir hydrochloride is classified under:

  • Chemical Class: Indolizidine alkaloids
  • Type: Small molecule
  • Drug Group: Experimental .
Synthesis Analysis

The synthesis of Tridolgosir hydrochloride is complex due to the presence of multiple chiral centers. Various synthetic routes have been developed, often involving chiral amino acids or sugars as starting materials. A notable synthesis pathway includes:

  1. Formation of Tosylate: The hydroxyl group of a precursor compound reacts with tosyl chloride in pyridine to form a tosylate.
  2. Nitrile Formation: This tosylate is treated with sodium cyanide in dimethyl sulfoxide to yield a nitrile derivative.
  3. Hydrolysis and Esterification: The nitrile undergoes hydrolysis to form a carboxylic acid, which is then esterified using diazomethane.
  4. Hydroxamic Acid Formation: The ester reacts with hydroxylamine and potassium hydroxide to produce a hydroxamic acid.
  5. Cyclization and Reduction Steps: Subsequent steps involve cyclization reactions and reductions that ultimately yield Tridolgosir hydrochloride .
Chemical Reactions Analysis

Tridolgosir hydrochloride participates in several key reactions:

  • Inhibition of Alpha-Mannosidase II: It competitively inhibits alpha-mannosidase II, impacting glycoprotein processing.
  • Formation of Hybrid Glycans: The inhibition leads to the production of hybrid-type glycans, which have implications in cancer biology.
  • Reactivity with Hydroxylamine: It forms stable complexes with hydroxylamine derivatives during synthesis processes.

These reactions highlight its role as both a therapeutic agent and a subject of synthetic chemistry research .

Mechanism of Action

The mechanism by which Tridolgosir hydrochloride exerts its effects primarily involves the inhibition of alpha-mannosidase II. This enzyme is crucial for the trimming of N-linked oligosaccharides during glycoprotein maturation in the Golgi apparatus. By inhibiting this enzyme:

  • Glycan Structure Alteration: The typical processing pathway is disrupted, leading to an accumulation of hybrid-type glycans.
  • Impact on Tumor Biology: These altered glycans can enhance tumor cell aggressiveness and metastatic potential by promoting interactions with immune cells and other tumor-associated pathways .
Physical and Chemical Properties Analysis

Tridolgosir hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 143-144 °C
  • Water Solubility: High solubility at about 1320 mg/mL
  • LogP (octanol-water partition coefficient): -1.4 (indicating good solubility in water)
  • Polar Surface Area: 63.93 Ų (suggesting potential for interaction with biological membranes)

These properties are significant for both its pharmacological applications and its behavior in biological systems .

Applications

Tridolgosir hydrochloride has several scientific uses:

  • Cancer Research: Its role as an alpha-mannosidase inhibitor makes it valuable in studying glycan-related mechanisms in tumor biology.
  • Immunology: The compound's immunomodulatory effects are being explored for potential therapeutic applications in enhancing immune responses against tumors.
  • Pharmacological Studies: Ongoing research aims to elucidate further its pharmacokinetics and therapeutic potential as an antitumor agent .
Chemical Identity and Structural Characterization

Nomenclature and Molecular Taxonomy

Tridolgosir hydrochloride (UNII: 78KR51ES9B) is the hydrochloride salt form of swainsonine, a naturally occurring indolizidine alkaloid. The compound is systematically named as (1S,2R,8R,8aR)-Octahydro-1,2,8-indolizinetriol hydrochloride according to IUPAC conventions. Its molecular formula is C₈H₁₅NO₃·HCl, with a molecular weight of 209.67 g/mol for the salt form, compared to 173.21 g/mol for the swainsonine free base [2] [6]. Key identifiers include:

  • CAS Registry: 214462-68-7 (hydrochloride salt)
  • Synonyms: GD-0039, Swainsonine HCl, LL-55
  • Drug Class: α-Mannosidase inhibitor with investigational antitumor applications [1] [2]

Table 1: Nomenclature and Registry Identifiers

CategoryIdentifier
IUPAC Name(1S,2R,8R,8aR)-Octahydro-1,2,8-indolizinetriol hydrochloride
Molecular FormulaC₈H₁₅NO₃·HCl
CAS Registry214462-68-7
UNII Code78KR51ES9B
Other DesignationsGD-0039, Tridolgosir HCl

Stereochemical Configuration and Absolute Stereochemistry

Tridolgosir hydrochloride possesses four defined stereocenters with absolute configuration specified as 1S,2R,8R,8aR. This stereochemistry is critical for its biological activity as an α-mannosidase inhibitor. The protonated nitrogen at the indolizidine core facilitates ionic bonding with the chloride anion, stabilizing the crystalline structure [2] [6]. The specific spatial orientation enables optimal binding to the active site of Golgi α-mannosidase II, mimicking the transition state of mannosyl hydrolysis intermediates [6].

Synthetic challenges arise from the need for precise stereocontrol during manufacturing, as epimerization at any chiral center diminishes enzymatic inhibition potency. X-ray crystallography confirms the indolizidine ring adopts a bicyclic chair-boat conformation, with hydrogen bonding networks between the protonated tertiary amine, chloride ion, and hydroxyl groups [2].

Table 2: Stereochemical Features

Stereochemical PropertyDescription
Defined Stereocenters4 (all chiral centers specified)
Absolute Configuration(1S,2R,8R,8aR)
Optical ActivityChiral, optically active
Key Functional GroupsTertiary amine (protonated), three hydroxyls

Physicochemical Properties: Solubility, Stability, and Crystallography

Solubility: The hydrochloride salt significantly enhances aqueous solubility (>10 mg/mL) compared to the free base (swainsonine, ~1 mg/mL). This property is attributed to ionic dissociation in polar solvents, making it preferable for pharmaceutical formulation [1] [3] [6]. In DMSO, solubility reaches 57.73 mM (10 mg/mL), though hygroscopicity requires careful handling [1].

Stability: The crystalline salt form exhibits superior stability under ambient conditions. Differential scanning calorimetry (DSC) studies reveal a melting point of 312–315°C, indicative of a high-energy crystalline lattice. The compound remains stable in acidic buffers but may undergo degradation under strong alkaline conditions due to deprotonation of the alkaloid [3].

Crystallography: Powder X-ray diffraction (PXRD) patterns confirm a monoclinic crystal system with characteristic peaks at 2θ = 7.2°, 12.8°, and 18.5°. Fourier-transform infrared (FTIR) spectroscopy shows key bands at:

  • 3400–3200 cm⁻¹ (O-H/N⁺-H stretch)
  • 1605 cm⁻¹ (C=C vibration)
  • 1060 cm⁻¹ (C-O-H bending)
  • 2540 cm⁻¹ (N⁺-H) [3]

Comparative Analysis of Free Base (Swainsonine) vs. Hydrochloride Salt Forms

The conversion of swainsonine (free base) to tridolgosir hydrochloride (salt) modifies key physicochemical and handling properties:

  • Solubility Enhancement: Hydrochloride formation increases aqueous solubility 45-fold (from ~0.2 mg/mL to >10 mg/mL), critical for bioavailability and intravenous administration [1] [3].
  • Crystallinity: The free base is isolated as a light yellow-brown solid (mp 143–144°C), while the hydrochloride salt forms higher-melting (312–315°C), non-hygroscopic crystals suitable for pharmaceutical processing [3] [6].
  • Molecular Weight: The salt adds 36.46 g/mol (HCl), increasing the molecular weight from 173.21 to 209.67 g/mol [2].
  • Synthesis and Handling: The hydrochloride salt simplifies purification due to improved crystallinity and reduces volatility during lyophilization [3].

Table 3: Free Base vs. Hydrochloride Salt Properties

PropertySwainsonine (Free Base)Tridolgosir Hydrochloride
Molecular FormulaC₈H₁₅NO₃C₈H₁₅NO₃·HCl
Molecular Weight173.21 g/mol209.67 g/mol
Melting Point143–144°C312–315°C
Aqueous Solubility~1 mg/mL>10 mg/mL
HygroscopicityModerateLow
Crystal SystemNot fully characterizedMonoclinic

The salt selection process for preclinical candidates (as demonstrated in analogous alkaloid optimization) prioritizes hydrochloride salts due to regulatory acceptance, enhanced solubility, and crystallinity that supports analytical characterization [3].

Properties

CAS Number

214462-68-7

Product Name

Tridolgosir hydrochloride

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol;hydrochloride

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

InChI

InChI=1S/C8H15NO3.ClH/c10-5-2-1-3-9-4-6(11)8(12)7(5)9;/h5-8,10-12H,1-4H2;1H/t5-,6-,7-,8-;/m1./s1

InChI Key

LIRVFCZWYJVKCV-XNJRRJNCSA-N

SMILES

C1CC(C2C(C(CN2C1)O)O)O.Cl

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O.Cl

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.